
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a benzoyl group substituted with bromine and methoxy groups. It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
The synthesis of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-dimethoxybenzoic acid and piperazine.
Esterification: The 4-bromo-2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling Reaction: The acid chloride is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the benzoyl group play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the methoxy groups on the benzoyl ring.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate: This compound has a hydroxymethyl group instead of the bromine and methoxy groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group on the piperazine ring instead of the benzoyl group.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and chemical synthesis.
Propiedades
Fórmula molecular |
C18H25BrN2O5 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O5/c1-18(2,3)26-17(23)21-8-6-20(7-9-21)16(22)15-13(24-4)10-12(19)11-14(15)25-5/h10-11H,6-9H2,1-5H3 |
Clave InChI |
MQYUAWBAJNXOQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


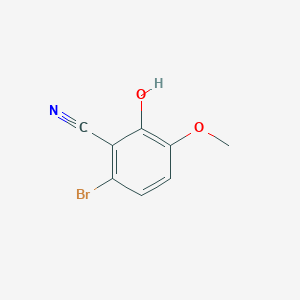
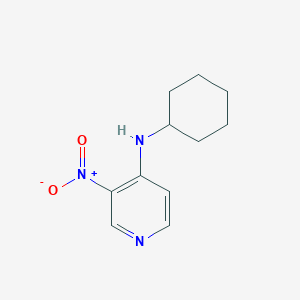
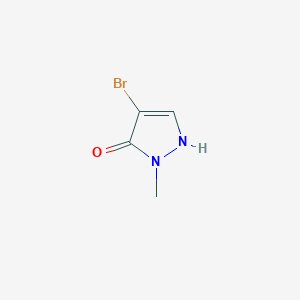
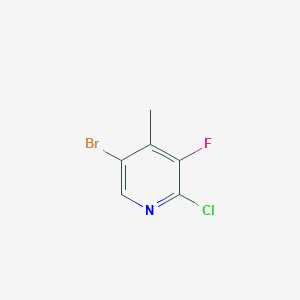
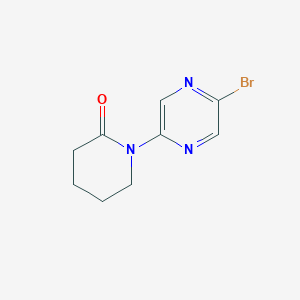
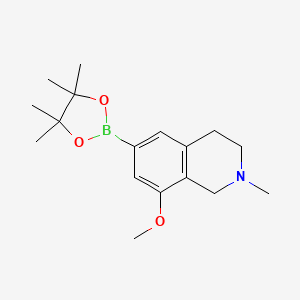
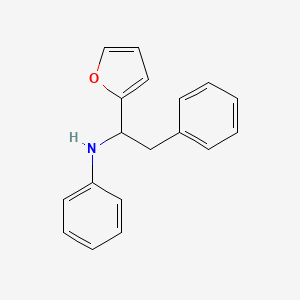





![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

